molecular formula C15H11ClO3 B12699071 Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- CAS No. 71550-20-4

Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-

Cat. No.: B12699071
CAS No.: 71550-20-4
M. Wt: 274.70 g/mol
InChI Key: OACHMRGCIDBGJG-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid, where the benzoyl group is substituted with a 2-chloro-5-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylbenzoyl)benzoic acid typically involves the acylation of 2-chloro-5-methylbenzoic acid with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-5-methylbenzoic acid+benzoyl chlorideAlCl32-(2-Chloro-5-methylbenzoyl)benzoic acid\text{2-chloro-5-methylbenzoic acid} + \text{benzoyl chloride} \xrightarrow{\text{AlCl3}} \text{2-(2-Chloro-5-methylbenzoyl)benzoic acid} 2-chloro-5-methylbenzoic acid+benzoyl chlorideAlCl3​2-(2-Chloro-5-methylbenzoyl)benzoic acid

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloro-5-methylbenzoyl)benzoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products

    Substitution: 2-(2-Amino-5-methylbenzoyl)benzoic acid, 2-(2-Thio-5-methylbenzoyl)benzoic acid.

    Oxidation: 2-(2-Chloro-5-carboxybenzoyl)benzoic acid.

    Reduction: 2-(2-Chloro-5-methylbenzyl)benzoic acid.

Scientific Research Applications

2-(2-Chloro-5-methylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylbenzoic acid
  • 2-Chloro-5-methoxybenzoic acid
  • 2-Chloro-5-nitrobenzoic acid

Uniqueness

2-(2-Chloro-5-methylbenzoyl)benzoic acid is unique due to the presence of both a chloro and a methyl group on the benzoyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its chemical and biological properties.

Properties

CAS No.

71550-20-4

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

2-(2-chloro-5-methylbenzoyl)benzoic acid

InChI

InChI=1S/C15H11ClO3/c1-9-6-7-13(16)12(8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19)

InChI Key

OACHMRGCIDBGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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